molecular formula C9H7ClFN B1440640 8-Fluoroquinoline hydrochloride CAS No. 311346-65-3

8-Fluoroquinoline hydrochloride

Cat. No. B1440640
M. Wt: 183.61 g/mol
InChI Key: OLMMLDGKOACPHX-UHFFFAOYSA-N
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Description

8-Fluoroquinoline hydrochloride is a chemical compound with the linear formula C9H7ClFN . It has a molecular weight of 183.61 . It is a crystalline solid that is white in color.


Synthesis Analysis

The synthesis of 8-Fluoroquinoline hydrochloride and similar compounds involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also considered .


Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline hydrochloride is represented by the InChI code 1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H . The compound has a molecular formula of C9H7ClFN .


Chemical Reactions Analysis

Fluoroquinolones, including 8-Fluoroquinoline hydrochloride, have been found to exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

8-Fluoroquinoline hydrochloride has a molecular weight of 183.61 . It is a crystalline solid that is white in color. It has a melting point of 285°C and a boiling point of 451°C. It is soluble in water and ethanol.

Scientific Research Applications

Fluorinated Quinolines in Medicine

Fluorinated quinolines, including 8-Fluoroquinoline, have found significant applications in the field of medicine . They exhibit remarkable biological activity and have been used as a basic structure for the search of synthetic antimalarial drugs . For example, fluoroquine and mefloquine are antimalarial drugs that incorporate the quinoline skeleton . The antineoplastic drug Brequinar and its analogs have proven useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

Fluorinated Quinolines in Pharmacology

8-Fluoroquinoline derivatives have shown potential in the field of pharmacology . One such derivative has demonstrated the capability of binding with γ-aminobutyric acid receptors, and can be used for the treatment of convulsions, mental disturbances, and disorders of memory .

Fluorinated Quinolines in Organic Light-Emitting Diodes (OLEDs)

8-Hydroxyquinoline, a derivative of quinoline, is known for its excellence in complex formation with metal ions . When chelated with aluminum, the coordinated complex exhibits strong visible emission, which is applicable for the fabrication of organic light-emitting diodes .

Safety And Hazards

8-Fluoroquinoline hydrochloride should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . In case of contact with skin, wash off immediately with plenty of water. If skin irritation persists, seek medical advice .

Future Directions

Fluoroquinolones, including 8-Fluoroquinoline hydrochloride, have been found to exhibit antibacterial, antineoplastic, and antiviral activities . They have been used as a basic structure for the search of synthetic antimalarial drugs . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

8-fluoroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMMLDGKOACPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682424
Record name 8-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline hydrochloride

CAS RN

311346-65-3
Record name Quinoline, 8-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311346-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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